8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione - 1019100-18-5

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2982567
CAS Number: 1019100-18-5
Molecular Formula: C20H22N6O2
Molecular Weight: 378.436
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound, also referred to as "compound 2" in the original research, [] serves as a central structure for developing new 8-alkylamino substituted derivatives intended for cardiovascular applications. [] Notably, this compound displays strong prophylactic antiarrhythmic activity. []

Relevance: This compound shares the core structure of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with the target compound, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione. The key difference lies in the substituent at the 7th position, with compound 2 possessing a longer and more complex substituent compared to the 2-methylbenzyl group in the target compound. []

8-(2-Morpholin-4-yl-ethylamino) Derivative of Compound 2

Compound Description: This derivative, designated as "compound 15" in the original research, is an 8-alkylamino substituted analogue of compound 2. [] It exhibits significant prophylactic antiarrhythmic activity. []

Relevance: Similar to compound 2, this derivative shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione. [] The key difference again lies in the substituent at the 7th position. In this case, the derivative features a 2-morpholin-4-yl-ethylamino group at the 8th position, while the target compound has a 3,5-dimethyl-1H-pyrazol-1-yl group at the same position. []

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CVT 6975)

Compound Description: CVT 6975 is a xanthine-based ligand known for its affinity towards the human A2B adenosine receptor (AR). [] Researchers hypothesized that the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety in CVT 6975 contributes to its potency and selectivity for this receptor. []

Relevance: CVT 6975 and 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione share a significant structural similarity, both featuring a 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione core and a substituted pyrazole ring at the 8th position. [] The differences lie in the substituents on the pyrazole ring and the presence of a 2-methylbenzyl group at the 7th position in the target compound. []

3-(7-Alkyl-1,3-dimethyl-2,6-dioxo-2,3,6,7- tetrahydro-1H-purin-8-ylmethyl) and 3-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl]-1-(2,6-diisopropylphenyl)ureas

Compound Description: These two series of compounds (designated as series I and II respectively) were synthesized as potential hypocholesterolemic agents and evaluated for their ability to inhibit acyl-CoA:cholesterol acyltransferase (ACAT) activity. []

Relevance: These compounds share the 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core structure with 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione. [] The primary difference lies in the substituents and their positions on the purine core. Series I connects a urea moiety via a methylene linker at the 8th position, while series II incorporates a urea moiety linked by an ethyl group at the 7th position. [] The target compound, on the other hand, has a 3,5-dimethyl-1H-pyrazol-1-yl group at the 8th position and a 2-methylbenzyl group at the 7th position. []

5-((5-substituted3-phenyl-1H-indol-2-yl) methyleneamino)-6- amino-1,3-dimethylpyrimidine-2,4(1H,3H)-diones

Compound Description: This series of compounds (designated as 3a-c in the research) were synthesized as intermediates in the development of novel indolyl-pyrimidine derivatives. [] These derivatives were further cyclized to obtain 8-(5-substituted 3-phenyl-1H-indol-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-diones, which exhibited promising antimicrobial and antioxidant activities. []

Relevance: While not directly containing the same core structure, these compounds serve as precursors to a series of purine derivatives that are structurally similar to 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione. [] The cyclized derivatives share the 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione core with the target compound. [] The key difference lies in the presence of a substituted 3-phenyl-1H-indol-2-yl group at the 8th position in the cyclized derivatives, while the target compound has a 3,5-dimethyl-1H-pyrazol-1-yl group at the same position. []

7-Arylalkyl-8-hydrazine Theophylline Derivatives

Compound Description: This group of compounds, synthesized from 8-hydrazinyl-1,3-dimethyl-7-arylalkyl-1H-purine-2,6(3H,7H)-diones, represents a class of theophylline derivatives investigated for their potential biological activity. [] This class includes various 7-arylalkyl-8-(3,5-R,R1-pyrazole-1-yl)theophyllines, featuring a pyrazole ring linked to the theophylline core. []

Relevance: These derivatives share the theophylline core (1,3-dimethyl-7H-purine-2,6-dione) with 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione. [] The target compound can be considered a member of this class, as it possesses a 3,5-dimethyl-1H-pyrazol-1-yl group at the 8th position and a 2-methylbenzyl group (an arylalkyl group) at the 7th position. []

N-Substituted 8-Aminoxanthines

Compound Description: This series of compounds (specifically compounds 8-16 and 34-37) are derived from 8-nitroxanthines and 8-(phenylazo)xanthines through catalytic reduction. [] These compounds represent a class of xanthine derivatives studied for their chemical properties and reactivity. []

Relevance: Although not directly containing the same core structure, these compounds are structurally related to 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione as they belong to the broader class of substituted xanthines. [] The target compound also falls under the umbrella of substituted xanthines, with a 3,5-dimethyl-1H-pyrazol-1-yl group at the 8th position and a 2-methylbenzyl group at the 7th position of the xanthine core. []

1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Derivatives

Compound Description: This series of compounds, synthesized from theophylline, are explored for their potential as antiasthmatic agents, specifically for their vasodilatory activity. []

Relevance: These derivatives share the 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione core structure with 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione. [] The key distinction lies in the presence of a 2-(piperazin-1-yl)acetyl group at the 7th position in these derivatives, whereas the target compound possesses a 2-methylbenzyl group at the 7th position and a 3,5-dimethyl-1H-pyrazol-1-yl group at the 8th position. []

Properties

CAS Number

1019100-18-5

Product Name

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione

Molecular Formula

C20H22N6O2

Molecular Weight

378.436

InChI

InChI=1S/C20H22N6O2/c1-12-8-6-7-9-15(12)11-25-16-17(23(4)20(28)24(5)18(16)27)21-19(25)26-14(3)10-13(2)22-26/h6-10H,11H2,1-5H3

InChI Key

YWMXTUGAUDQQCJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)N(C3=O)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.